molecular formula C20H19FN2OS B2532894 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide CAS No. 896606-92-1

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide

Cat. No.: B2532894
CAS No.: 896606-92-1
M. Wt: 354.44
InChI Key: ZQLUAPKOHLYCBE-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C20H19FN2OS and its molecular weight is 354.44. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Development

Research by Sych et al. (2018) highlighted the potential of derivatives of 1,3,4-thiadiazole, including structures similar to N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide, as anticonvulsants. A specific derivative demonstrated high anticonvulsive activity on a pentylentetrazole model of seizure, suggesting promising directions for the development of new antiepileptic drugs (Sych et al., 2018).

Antimicrobial Applications

Desai et al. (2013) synthesized derivatives bearing a fluorine atom in specific positions, including the 4-fluorophenyl group, and tested them for antimicrobial activity. The study found that certain derivatives exhibited significant antimicrobial activity against a range of bacterial and fungal strains, underscoring the potential of this compound in the development of new antimicrobial agents (Desai et al., 2013).

Anticancer Research

The work of Osmaniye et al. (2018) on benzothiazole derivatives, including compounds related to this compound, explored their potential as anticancer agents. The study synthesized new derivatives and evaluated their anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Osmaniye et al., 2018).

Neurokinin-1 Receptor Antagonism

Harrison et al. (2001) identified a compound with a structure related to this compound as a high-affinity, orally active neurokinin-1 receptor antagonist. This finding has implications for the development of new treatments for conditions such as depression and anxiety, where neurokinin-1 receptor antagonism may be beneficial (Harrison et al., 2001).

Molecular Probes for Biological Studies

Diwu et al. (1997) developed 2,5-Diphenyloxazoles with structural similarities to this compound as fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence and are useful as molecular probes for studying biological events and processes, offering insights into the dynamic cellular environment (Diwu et al., 1997).

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c1-13-9-14(2)11-16(10-13)19(24)22-8-7-18-12-25-20(23-18)15-3-5-17(21)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLUAPKOHLYCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.